4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide
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Overview
Description
4-(7-Benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide is a complex organic compound with the molecular formula C24H31N7O2S . This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a purine ring system substituted with benzyl, dimethyl, and cyclopentyl groups .
Preparation Methods
The synthesis of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide involves multiple steps. The starting materials typically include purine derivatives, benzyl halides, and cyclopentylamines. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(7-Benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar compounds to 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide include other purine derivatives and piperazine-based compounds. Some examples are:
- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- Benzyl [(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C24H31N7O2S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)-N-cyclopentylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C24H31N7O2S/c1-27-20-19(21(32)28(2)24(27)33)31(16-17-8-4-3-5-9-17)22(26-20)29-12-14-30(15-13-29)23(34)25-18-10-6-7-11-18/h3-5,8-9,18H,6-7,10-16H2,1-2H3,(H,25,34) |
InChI Key |
ZWQRZYSOXDJZPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=S)NC4CCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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